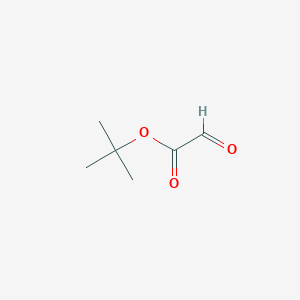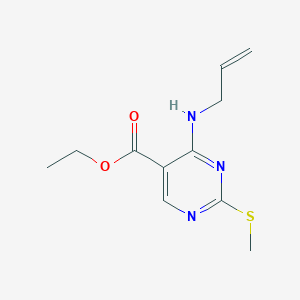![molecular formula C12H9F2N B3057121 [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- CAS No. 76838-87-4](/img/structure/B3057121.png)
[1,1'-Biphenyl]-2-amine, 2',4'-difluoro-
Overview
Description
[1,1’-Biphenyl]-2-amine, 2’,4’-difluoro-: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an amine group at the 2-position of the biphenyl structure and two fluorine atoms at the 2’ and 4’ positions. The molecular formula of this compound is C12H9F2N, and it has a molecular weight of 205.20 g/mol. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-amine, 2’,4’-difluoro- typically involves the following steps:
Nitration of Biphenyl: The initial step involves the nitration of biphenyl to introduce nitro groups at specific positions. This is usually achieved by treating biphenyl with a mixture of concentrated nitric acid and sulfuric acid.
Reduction of Nitro Groups: The nitro groups are then reduced to amine groups using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Fluorination: The final step involves the introduction of fluorine atoms at the desired positions. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under appropriate reaction conditions.
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-2-amine, 2’,4’-difluoro- may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2-amine, 2’,4’-difluoro- can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [1,1’-Biphenyl]-2-amine, 2’,4’-difluoro- is used as a ligand in various catalytic reactions, including cross-coupling reactions and asymmetric synthesis.
Material Science: The compound is used in the synthesis of advanced materials such as liquid crystals and organic semiconductors.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a scaffold for designing new drugs with improved efficacy and selectivity.
Biological Probes: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Polymer Chemistry: The compound is used in the synthesis of specialty polymers with unique properties such as high thermal stability and chemical resistance.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-amine, 2’,4’-difluoro- involves its interaction with specific molecular targets such as enzymes, receptors, or proteins. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards the targets, thereby modulating the activity of specific pathways involved in cellular processes.
Comparison with Similar Compounds
- [1,1’-Biphenyl]-2-amine, 4’-fluoro-
- [1,1’-Biphenyl]-2-amine, 2’,3’-difluoro-
- [1,1’-Biphenyl]-2-amine, 3’,4’-difluoro-
Uniqueness:
- Fluorine Substitution Pattern: The unique substitution pattern of fluorine atoms at the 2’ and 4’ positions in [1,1’-Biphenyl]-2-amine, 2’,4’-difluoro- imparts distinct chemical and biological properties compared to other similar compounds.
- Binding Affinity: The presence of two fluorine atoms enhances the compound’s binding affinity towards specific molecular targets, making it more effective in certain applications.
- Reactivity: The compound exhibits unique reactivity patterns in various chemical reactions, allowing for the synthesis of diverse derivatives with potential applications in different fields.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSFILYUPREPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569594 | |
| Record name | 2',4'-Difluoro[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76838-87-4 | |
| Record name | 2',4'-Difluoro[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


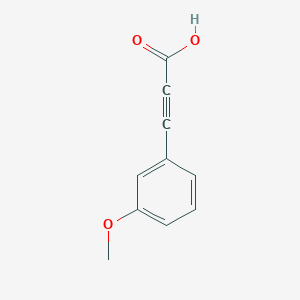
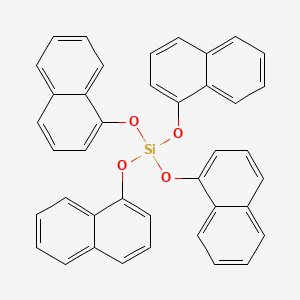




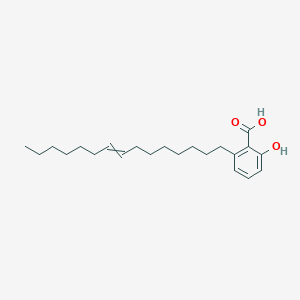

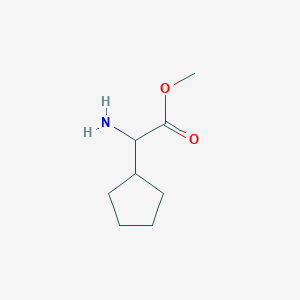

![Methyl 2-[(2-hydroxyethyl)amino]benzoate](/img/structure/B3057055.png)

